Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate
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Overview
Description
Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate is a complex organic compound that features a piperidine ring, a pyridine ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with a carbamoyl chloride derivative.
Coupling with Pyridine Ring: The piperidine derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]propanoate: Similar structure with a propanoate group instead of an acetate group.
Ethyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[6-[(3-carbamoylpiperidine-1-carbonyl)amino]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-23-13(20)8-11-5-2-6-12(17-11)18-15(22)19-7-3-4-10(9-19)14(16)21/h2,5-6,10H,3-4,7-9H2,1H3,(H2,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAVMAXZMGAGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)NC(=O)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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